![molecular formula C24H28N6O2 B14354739 1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] CAS No. 90145-46-3](/img/structure/B14354739.png)
1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is a synthetic compound characterized by its unique structure, which includes two 1,2,3-triazole rings connected by a hexane chain
Preparation Methods
The synthesis of 1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole rings: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Linking the triazole rings: The two triazole rings are then connected via a hexane chain, which can be introduced through a nucleophilic substitution reaction using a suitable hexane derivative.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole rings or the hexane linker.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can be compared with other similar compounds, such as:
1,1’-(Hexane-1,6-diyl)bis[1H-pyrrole-2,5-dione]: This compound has a similar hexane linker but different ring structures, leading to different chemical properties and applications.
1,1’-(Hexane-1,6-diyl)bis[3-ethyl-1H-imidazol-3-ium]: Another compound with a hexane linker but different ring systems, used in different industrial applications.
The uniqueness of 1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] lies in its specific triazole rings and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90145-46-3 |
|---|---|
Molecular Formula |
C24H28N6O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-[6-[5-(4-methoxyphenyl)triazol-1-yl]hexyl]triazole |
InChI |
InChI=1S/C24H28N6O2/c1-31-21-11-7-19(8-12-21)23-17-25-27-29(23)15-5-3-4-6-16-30-24(18-26-28-30)20-9-13-22(32-2)14-10-20/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI Key |
NFEZMYNVPJJCRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NN2CCCCCCN3C(=CN=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


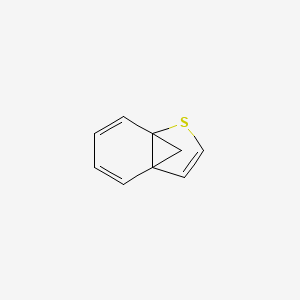
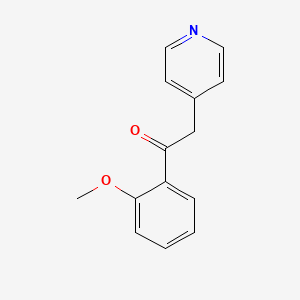
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
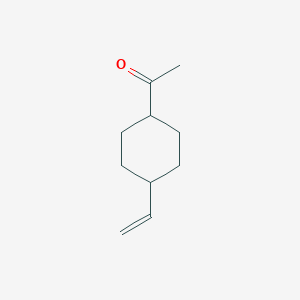
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
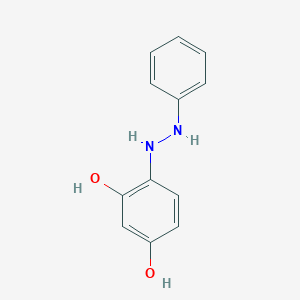
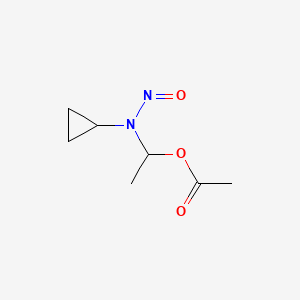

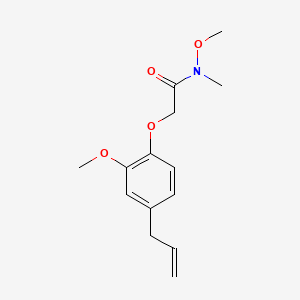
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)

